Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate
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Overview
Description
Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate is a complex organic compound that features a nicotinate ester linked to a phosphoramidite group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate typically involves the reaction of nicotinic acid derivatives with phosphoramidite reagents. One common method involves the use of 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite as a key reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The reaction is often monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate can undergo various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate ester.
Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and phosphoramidite groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as iodine or tert-butyl hydroperoxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the ester and phosphoramidite groups.
Major Products
Oxidation: The major product is the corresponding phosphate ester.
Substitution: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are nicotinic acid derivatives and phosphoric acid derivatives.
Scientific Research Applications
Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of oligonucleotides and other complex organic molecules.
Biology: It is used in the study of nucleic acid chemistry and the development of antisense therapies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate involves its ability to act as a phosphorylating agent. The phosphoramidite group can react with hydroxyl groups to form phosphate esters, which are important intermediates in the synthesis of nucleotides and other biologically active molecules. The molecular targets and pathways involved include the formation of phosphodiester bonds in nucleic acids and the modification of other biomolecules through phosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: A similar compound used in oligonucleotide synthesis.
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Another phosphoramidite reagent with similar applications.
Uniqueness
Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate is unique due to its combination of a nicotinate ester and a phosphoramidite group, which provides it with distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in the synthesis of complex organic molecules make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H26N3O4P |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H26N3O4P/c1-13(2)20(14(3)4)25(23-10-6-9-18)24-12-16-8-7-15(11-19-16)17(21)22-5/h7-8,11,13-14H,6,10,12H2,1-5H3 |
InChI Key |
BPSKMWNDDVVASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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